SKF-83566 hydrobromide

Description

Properties

IUPAC Name |

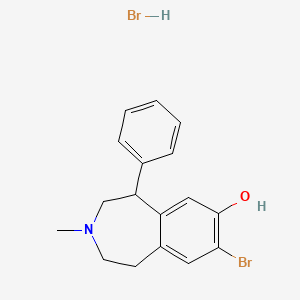

8-bromo-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO.BrH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDQJYYGODYRPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042606 | |

| Record name | SKF 83566 hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108179-91-5 | |

| Record name | 8-Bromo-3-methyl-5-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ol hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SKF-83566 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 hydrobromide is a synthetic compound belonging to the benzazepine class of chemicals, which has been instrumental in the study of dopamine (B1211576) receptor pharmacology. Initially characterized as a potent and selective antagonist of the D1-like dopamine receptors (D1 and D5), subsequent research has revealed a more complex pharmacological profile. This technical guide provides a comprehensive overview of the mechanism of action of SKF-83566, detailing its interactions with its primary and secondary molecular targets. It summarizes key quantitative data, outlines detailed experimental protocols for its characterization, and presents its effects on major signaling pathways. This document is intended to serve as a thorough resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Pharmacological Profile: A Multi-Target Ligand

SKF-83566 is not merely a simple D1 receptor antagonist. Its mechanism of action is multifaceted, involving high-affinity interactions with several key proteins in the central nervous system. This section delineates its primary and secondary targets, supported by quantitative binding and functional data.

Primary Target: D1-like Dopamine Receptors

The principal mechanism of action of SKF-83566 is the potent and selective antagonism of D1-like dopamine receptors. It exhibits a high affinity for these receptors, effectively blocking the downstream signaling cascades typically initiated by the endogenous ligand, dopamine. This antagonism is stereoselective, with the (R)-enantiomer being the active form.[1]

Secondary Targets and Off-Target Activities

Beyond its primary action on D1 receptors, SKF-83566 demonstrates significant activity at other important neural targets. These secondary activities are crucial to consider when interpreting experimental results.

-

Dopamine Transporter (DAT): SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT).[2][3] This action can lead to an increase in the extracellular concentration of dopamine, a confounding factor in studies aiming to isolate the effects of D1 receptor blockade.[2][3]

-

Serotonin 5-HT2 Receptors: The compound also functions as an antagonist at vascular 5-HT2 receptors.[4][5][6]

-

Adenylyl Cyclase 2 (AC2): SKF-83566 has been identified as a selective inhibitor of adenylyl cyclase 2 (AC2), independent of its D1 receptor antagonism.[4][5][6]

Quantitative Pharmacological Data

The following tables summarize the key binding affinities (Ki) and inhibitory concentrations (IC50) of SKF-83566 for its various molecular targets. This data provides a quantitative basis for understanding its potency and selectivity.

| Target | Parameter | Value | Species | Reference(s) |

| Dopamine D1 Receptor | Ki | ~0.56 nM | Rat | [5][6] |

| Dopamine D2 Receptor | KB | 2 µM | Rat | [5][6] |

| Serotonin 5-HT2 Receptor | Ki | 11 nM | Vascular | [4][5][6] |

| Target | Parameter | Value | Assay Conditions | Reference(s) |

| Dopamine Transporter (DAT) | IC50 | 5.7 µM | [3H]DA uptake in LLc-PK cells expressing rat DAT | [2][3][7] |

| DAT (Cocaine Binding Site) | IC50 | 0.51 µM | [3H]CFT binding in LLc-PK cells expressing rat DAT | [2][3][7] |

| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | - | [4][5][6] |

Signaling Pathways Modulated by SKF-83566

SKF-83566, primarily through its antagonism of the D1 receptor, modulates several key intracellular signaling pathways. These pathways are fundamental to the regulation of neuronal excitability, gene expression, and synaptic plasticity.

Canonical D1 Receptor Signaling: Gs/olf Pathway

D1-like dopamine receptors are canonically coupled to the Gs/olf family of G-proteins. Activation of this pathway by dopamine leads to the stimulation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). As an antagonist, SKF-83566 blocks this cascade, preventing the dopamine-induced increase in intracellular cAMP levels.

Non-Canonical D1 Receptor Signaling: Gq/11 Pathway

In addition to the canonical Gs/olf pathway, D1 receptors have been shown to couple to Gq/11 G-proteins. This interaction leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, mobilize intracellular calcium and activate protein kinase C (PKC), respectively. SKF-83566's antagonism of the D1 receptor would also be expected to inhibit this non-canonical signaling route.

DRD1-c-Myc-UHRF1 Signaling Pathway in Glioblastoma

Recent research has elucidated a novel signaling pathway involving the D1 receptor (DRD1) in the context of glioblastoma (GBM). In this pathway, DRD1 signaling promotes the nuclear entry of the transcription factor c-Myc, which in turn upregulates the expression of UHRF1 (Ubiquitin-like with PHD and RING Finger domains 1), a protein implicated in cancer progression. SKF-83566, by inhibiting DRD1, has been shown to suppress GBM stemness and invasion through the disruption of this DRD1-c-Myc-UHRF1 axis.[8][9]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of SKF-83566.

Dopamine D1 Receptor Binding Assay (Competitive)

This protocol describes a competitive radioligand binding assay to determine the affinity of SKF-83566 for the D1 dopamine receptor.

-

Materials:

-

Rat striatal membranes (source of D1 receptors)

-

[3H]SCH-23390 (radioligand)

-

This compound (test compound)

-

(+)-Butaclamol or cis(Z)-flupenthixol (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1.5 mM CaCl2, pH 7.4 at 25°C.

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of SKF-83566 in assay buffer.

-

In a 96-well plate, combine rat striatal membranes (typically 50-100 µg protein per well), a fixed concentration of [3H]SCH-23390 (typically 0.2-0.5 nM), and varying concentrations of SKF-83566.

-

For total binding, omit SKF-83566. For non-specific binding, add a saturating concentration of (+)-butaclamol (e.g., 1 µM) or cis(Z)-flupenthixol (e.g., 300 nM).

-

Incubate at 25°C for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of SKF-83566.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine Transporter (DAT) Inhibition Assay ([3H]Dopamine Uptake)

This functional assay measures the ability of SKF-83566 to inhibit the uptake of dopamine into cells expressing the dopamine transporter.

-

Materials:

-

LLc-PK cells stably expressing rat DAT (or other suitable cell line)

-

[3H]Dopamine

-

This compound

-

Nomifensine (B1679830) or cocaine (for non-specific uptake determination)

-

Uptake Buffer: Krebs-Ringer-HEPES buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, pH 7.4).

-

Lysis buffer (e.g., 1% SDS)

-

-

Procedure:

-

Plate DAT-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the assay, wash the cells with pre-warmed uptake buffer.

-

Pre-incubate the cells with varying concentrations of SKF-83566 or vehicle for 10-20 minutes at room temperature or 37°C. For non-specific uptake, use a high concentration of a known DAT inhibitor like nomifensine (e.g., 10 µM).

-

Initiate dopamine uptake by adding a fixed concentration of [3H]Dopamine (e.g., 10-20 nM).

-

Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells multiple times with ice-cold uptake buffer.

-

Lyse the cells and transfer the lysate to scintillation vials.

-

Add scintillation fluid and quantify the radioactivity.

-

-

Data Analysis:

-

Calculate specific uptake by subtracting non-specific uptake from total uptake.

-

Plot the percentage of specific uptake against the log concentration of SKF-83566.

-

Determine the IC50 value using non-linear regression.

-

Adenylyl Cyclase (AC) Activity Assay

This protocol outlines a method to assess the inhibitory effect of SKF-83566 on adenylyl cyclase activity.

-

Materials:

-

Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., AC2)

-

This compound

-

Forskolin (an AC activator)

-

ATP

-

[α-32P]ATP (radiolabel)

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.5.

-

Stop Solution: e.g., 1% SDS, 40 mM ATP, 1.4 mM cAMP.

-

Dowex and alumina (B75360) columns for cAMP separation.

-

-

Procedure:

-

Pre-incubate cell membranes with varying concentrations of SKF-83566 for 10-15 minutes.

-

Initiate the reaction by adding a mixture of ATP, [α-32P]ATP, and an AC activator (e.g., forskolin).

-

Incubate at 30°C for 10-20 minutes.

-

Stop the reaction by adding the stop solution.

-

Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential chromatography over Dowex and alumina columns.

-

Quantify the [32P]cAMP using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of adenylyl cyclase inhibition at each concentration of SKF-83566 relative to the stimulated control.

-

Plot the percentage of inhibition against the log concentration of SKF-83566 to determine the IC50.

-

Conclusion

This compound is a valuable pharmacological tool with a well-defined, albeit complex, mechanism of action. Its primary role as a potent and selective D1-like dopamine receptor antagonist is complemented by significant inhibitory effects on the dopamine transporter and adenylyl cyclase 2, as well as antagonism at 5-HT2 receptors. The recent discovery of its involvement in the DRD1-c-Myc-UHRF1 pathway in glioblastoma highlights its potential relevance in oncology research. A thorough understanding of its multi-target profile, supported by the quantitative data and experimental methodologies presented in this guide, is essential for the accurate design and interpretation of studies utilizing this compound. This comprehensive knowledge base will aid researchers in leveraging SKF-83566 to further unravel the complexities of dopamine signaling in both health and disease.

References

- 1. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. bio-protocol.org [bio-protocol.org]

- 7. The dopamine receptor D1 inhibitor, SKF83566, suppresses GBM stemness and invasion through the DRD1-c-Myc-UHRF1 interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to SKF-83566 Hydrobromide as a D1-like Dopamine Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF-83566 hydrobromide, a pharmacological tool primarily used as a selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5). This document details its pharmacological profile, including its affinity for its primary target and notable off-target activities. Furthermore, it outlines key experimental protocols for its characterization and visualizes associated signaling pathways and experimental workflows.

Core Pharmacological Profile

SKF-83566 is a potent and selective antagonist of the D1-like dopamine receptors, demonstrating high affinity for these receptors.[1][2] It is a blood-brain barrier permeable and orally active compound, making it suitable for both in vitro and in vivo studies.[3][4][5] The R-enantiomer of SKF-83566 is the active form that stereoselectively blocks D1 receptors with high affinity, while the S-enantiomer is inactive.[6] The enantiomers exhibit very weak affinity for D2 receptors.[6]

However, it is crucial for researchers to be aware of its significant off-target activities. SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT) and an antagonist at vascular 5-HT2 receptors.[3][4][5][7][8] These additional pharmacological actions can confound the interpretation of experimental results if not carefully considered.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interactions with its primary and secondary targets.

Table 1: D1-like Dopamine Receptor Binding Affinity

| Receptor Subtype | Binding Parameter | Value (nM) |

| D1 | Ki | ~0.56[2] |

| D1 | Ki | 0.4[1] |

Table 2: Off-Target Binding Affinities and Inhibitory Concentrations

| Target | Parameter | Value (nM) |

| 5-HT2 Receptor | Ki | 11[3][4][5] |

| Dopamine Transporter (DAT) - [³H]CFT Binding | IC50 | 510[7][8] |

| Dopamine Transporter (DAT) - [³H]CFT Binding (LLc-PK-rDAT cells) | IC50 | 770[3][5] |

| Dopamine Transporter (DAT) - [³H]DA Uptake | IC50 | 5700[7][8] |

| Dopamine Transporter (DAT) - [³H]DA Uptake | IC50 | 5730[3][4][5] |

Table 3: Functional Activity

| Target/Assay | Parameter | Value (µM) |

| Peak Evoked Extracellular DA Concentration | EC50 | 1.3[3][5][7] |

Signaling Pathways and Mechanisms of Action

D1-like dopamine receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαs/olf protein.[9] Upon activation by an agonist, this G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10][11] As an antagonist, SKF-83566 competitively binds to the D1 receptor, preventing the binding of dopamine and other agonists, thereby inhibiting this signaling cascade.

Recent studies have also shown that SKF-83566 can selectively inhibit adenylyl cyclase 2 (AC2), while being inactive against AC1 or AC5.[2][3][4][5]

Below is a diagram illustrating the canonical D1 receptor signaling pathway and the inhibitory action of SKF-83566.

D1 receptor signaling pathway and the antagonistic action of SKF-83566.

Experimental Protocols

Radioligand Binding Assay for Dopamine Receptors

This protocol is a generalized procedure for determining the binding affinity of a compound like SKF-83566 to dopamine receptors.

1. Membrane Preparation:

-

Harvest cells expressing the dopamine receptor of interest or dissect the desired brain tissue (e.g., striatum).

-

Homogenize the cells or tissue in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Centrifuge the homogenate at high speed in a refrigerated centrifuge.

-

Resuspend the resulting pellet (crude membrane fraction) in a suitable buffer and store at -80°C until use.

2. Competitive Binding Assay:

-

Prepare serial dilutions of the unlabeled test compound (SKF-83566).

-

In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radiolabeled ligand (e.g., [³H]SCH23390 for D1-like receptors), and the different concentrations of the test compound.[9]

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-butaclamol).[9]

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.[9]

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using appropriate software.

General workflow for a radioligand competitive binding assay.

Functional cAMP Assay

This protocol outlines a method to assess the functional antagonism of SKF-83566 at D1 receptors by measuring changes in intracellular cAMP levels.

1. Cell Culture and Plating:

-

Culture a cell line stably expressing the human dopamine D1 receptor (e.g., CHO or HEK293 cells).

-

Plate the cells in a suitable microtiter plate format and allow them to adhere overnight.

2. Assay Procedure:

-

Wash the cells with a suitable assay buffer.

-

Pre-incubate the cells with various concentrations of the antagonist (SKF-83566) for a defined period.

-

Stimulate the cells with a fixed concentration of a dopamine receptor agonist (e.g., dopamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubate for a sufficient time to allow for cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay (e.g., luciferase under the control of a cAMP response element).[12][13][14]

3. Data Analysis:

-

Generate a dose-response curve for the antagonist's inhibition of the agonist-induced cAMP production.

-

Calculate the IC50 value, which represents the concentration of SKF-83566 required to inhibit 50% of the maximal agonist response.

In Vivo Applications and Considerations

SKF-83566 has been used in numerous in vivo studies to investigate the role of D1 receptors in various physiological and behavioral processes. For instance, it has been shown to dose-dependently antagonize stereotyped behaviors induced by dopamine agonists like apomorphine (B128758).[6] It's important to note that due to its DAT inhibitory properties, observed in vivo effects may not be solely attributable to D1 receptor antagonism.[7][8] Careful experimental design, including the use of appropriate controls and consideration of the dose-response relationships for its different targets, is essential for accurate data interpretation.

Conclusion

This compound is a valuable pharmacological tool for studying the D1-like dopamine receptor system. Its potency and selectivity as a D1 antagonist are well-documented. However, researchers must remain vigilant of its significant off-target effects, particularly its inhibition of the dopamine transporter. By employing rigorous experimental protocols and carefully considering its full pharmacological profile, SKF-83566 can continue to be a useful compound in advancing our understanding of dopamine signaling in health and disease.

References

- 1. SKF 83566 hydrobromide, D1 receptor antagonist (DMSO solution) (CAS 108179-91-5) | Abcam [abcam.com]

- 2. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. innoprot.com [innoprot.com]

- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 12. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. resources.revvity.com [resources.revvity.com]

The Dual-Faceted Role of SKF-83566 in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 is a versatile pharmacological tool in neuroscience research, primarily recognized as a potent and selective antagonist for the D1-like dopamine (B1211576) receptor family (D1 and D5 receptors).[1] This technical guide provides an in-depth overview of its core functionalities, detailing its mechanism of action, off-target effects, and applications in elucidating complex neural circuits. Quantitative data from key studies are summarized, and experimental protocols are outlined to facilitate the replication and extension of previous findings. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of SKF-83566's role in advancing our knowledge of dopaminergic systems and beyond.

Core Pharmacological Profile

SKF-83566 is a blood-brain barrier-permeable and orally active compound that has been instrumental in dissecting the functions of D1-like dopamine receptors.[2][3] Its primary mechanism of action is the competitive antagonism of these receptors. However, its pharmacological profile is complex, exhibiting significant interactions with other key neural targets.

Dopamine D1/D5 Receptor Antagonism

The principal utility of SKF-83566 lies in its high affinity for D1 and D5 dopamine receptors, where it acts as a potent antagonist.[4] This property has been leveraged in numerous studies to investigate the role of these receptors in various physiological and pathological processes, including learning, memory, and addiction.[5][6] For instance, the R-enantiomer of SKF-83566 has been shown to stereoselectively block stereotyped behaviors induced by dopamine agonists.[7]

Dopamine Transporter (DAT) Inhibition

A critical consideration when using SKF-83566 is its concurrent inhibitory effect on the dopamine transporter (DAT).[8][9] This action can confound the interpretation of data intended to solely reflect D1 receptor antagonism, as DAT inhibition leads to increased extracellular dopamine concentrations.[8] This dual action, however, also presents unique research opportunities, such as investigating the combined effects of D1 receptor blockade and DAT inhibition.[9][10]

Other Off-Target Activities

SKF-83566 also demonstrates weaker competitive antagonism at vascular 5-HT2 receptors.[2][11] Additionally, it has been shown to selectively inhibit adenylyl cyclase 2 (AC2) over AC1 and AC5.[2][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SKF-83566's interactions with its primary and secondary targets.

| Target | Interaction | Value | Species/Tissue | Reference |

| Dopamine Receptor D1 | Antagonist Ki | 0.4 nM | Not Specified | |

| 5-HT2 Receptor | Antagonist Ki | 11 nM | Vascular | [2][11] |

| Dopamine Transporter (DAT) | Competitive Inhibitor IC50 | 5.7 µM (or 5.73 µM) | LLc-PK cells expressing rat DAT | [2][8][9][11][12] |

| [3H]CFT Binding to DAT | Inhibitor IC50 | 0.51 µM | LLc-PK-rDAT cells | [8][9][10] |

| [3H]CFT Binding to DAT | Inhibitor IC50 | 0.77 µM | LLc-PK-rDAT cell membranes | [2][11][12] |

| Adenylyl Cyclase 2 (AC2) | Selective Inhibitor | ~95% inhibition at 30 µM | In vitro | [4] |

| Peak Evoked Extracellular DA | EC50 for enhancement | 1.3 µM | Rat striatal slices | [2][8][12] |

Table 1: Binding Affinities and Inhibitory Concentrations of SKF-83566.

Signaling Pathways

SKF-83566's interaction with the D1 receptor primarily impacts G protein-dependent signaling. Notably, some studies suggest that certain benzazepine ligands, a class to which SKF-83566 belongs, can act as biased agonists, failing to recruit β-arrestin or promote receptor internalization.[13] This biased signaling is a crucial aspect to consider when designing and interpreting experiments.

References

- 1. scbt.com [scbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SKF-83566 hydrobromide | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]

- 4. SKF-83566 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. D1 receptor antagonist-induced long-term depression in the medial prefrontal cortex of rat, in vivo: an animal model of psychiatric hypofrontality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xcessbio.com [xcessbio.com]

- 7. The enantiomers of SK&F 83566, a new selective D-1 dopamine antagonist, stereospecifically block stereotyped behaviour induced by apomorphine and by the selective D-2 agonist RU 24213 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Identification of G protein-biased agonists that fail to recruit β-arrestin or promote internalization of the D1 dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential Role of SKF-83566 Hydrobromide in Attenuating Nicotine Craving: A Technical Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Direct experimental studies on the effects of SKF-83566 hydrobromide on nicotine (B1678760) craving and relapse behaviors are limited in the current scientific literature. This guide synthesizes the known pharmacology of SKF-83566, details its effects in related neuroscience research, and presents experimental protocols from studies on analogous compounds to provide a framework for future investigation.

Executive Summary

Nicotine addiction remains a significant public health challenge, driven by powerful craving and relapse mechanisms rooted in the brain's reward circuitry. The dopaminergic system, particularly the D1 receptor, is a key mediator of nicotine's reinforcing effects. This compound is a potent and selective D1-like dopamine (B1211576) receptor antagonist that also exhibits activity as a competitive dopamine transporter (DAT) inhibitor. This dual mechanism of action presents a compelling, albeit largely unexplored, therapeutic hypothesis for mitigating nicotine dependence. This document provides a comprehensive overview of the pharmacological profile of SKF-83566, summarizes relevant preclinical data, and details established experimental protocols for evaluating its potential in the context of nicotine craving.

Pharmacological Profile of this compound

SKF-83566 is a well-characterized compound with high affinity for the D1-like dopamine receptor family (D1 and D5). Notably, it also functions as an inhibitor of the dopamine transporter, which complicates the interpretation of its effects as a pure D1 antagonist but may offer synergistic therapeutic benefits.

Quantitative Pharmacological Data

The following tables summarize the key in vitro binding and functional data for SKF-83566.

Table 1: Receptor and Transporter Binding Affinities

| Target | Parameter | Value | Species/System | Reference(s) |

| Dopamine D1 Receptor | K | ~0.56 nM | - | [1] |

| Dopamine D2 Receptor | K | 2 µM | - | [1] |

| Serotonin 5-HT | K | 11 nM | Vascular | [1][2][3] |

| Dopamine Transporter (DAT) | IC | 0.51 ± 0.11 µM | LLc-PK cells expressing rat DAT | [2][4][5][6] |

| Dopamine Transporter (DAT) | IC | 0.77 ± 0.17 µM | rDAT cell membrane preparations | [2][3][7] |

Table 2: Functional Inhibition and Activity

| Target/Process | Parameter | Value | Species/System | Reference(s) |

| Dopamine Transporter (DAT) | IC | 5.73 ± 0.24 µM | Intact LLc-PK-rDAT cells | [2][3][4][5][6] |

| Evoked Dopamine Concentration | EC | 1.3 ± 0.2 µM | Rat striatal slices | [2][3][8] |

| Adenylyl Cyclase 2 (AC2) | - | Selective Inhibition | Isolated rabbit thoracic aorta | [1][2][3] |

Preclinical Studies and Hypothesized Mechanisms in Nicotine Addiction

While direct studies on nicotine craving are lacking, SKF-83566 has been investigated in paradigms relevant to the neuroplasticity underlying addiction. Furthermore, the extensive research on other D1 antagonists in nicotine self-administration and reinstatement models provides a strong basis for hypothesizing the potential effects of SKF-83566.

Role of D1 Receptors in Nicotine's Effects

Nicotine stimulates the release of dopamine in the mesolimbic pathway, a critical step in its reinforcing effects. This dopamine binds to both D1 and D2 receptors. Activation of D1 receptors is believed to be crucial for the rewarding properties of nicotine and for strengthening the association between nicotine-related cues and drug-seeking behavior. Therefore, blocking D1 receptors is a rational strategy for reducing nicotine's reinforcing efficacy and blunting cue-induced craving.

Hypothesized Dual-Action Mechanism of SKF-83566

The dual antagonism of D1 receptors and inhibition of DAT by SKF-83566 could offer a unique therapeutic profile.

-

D1 Receptor Antagonism: Directly blocks the postsynaptic signaling cascade initiated by nicotine-induced dopamine release, thereby reducing the rewarding sensation and the motivational salience of nicotine-associated cues.

-

DAT Inhibition: Increases synaptic dopamine levels by blocking its reuptake. While seemingly counterintuitive for an anti-addiction medication, this action could potentially alleviate withdrawal-associated anhedonia by maintaining a basal level of dopaminergic tone, while the D1 receptor blockade prevents the phasic, reward-driving signaling.

Relevant Experimental Protocols

The following sections detail experimental methodologies relevant to the study of SKF-83566 in the context of nicotine's neurobiological effects and craving.

In Vivo Electrophysiology: Nicotine and Long-Term Potentiation (LTP)

One study investigated the effect of SKF-83566 on nicotine-induced enhancement of LTP, a cellular mechanism underlying learning and memory that is thought to be co-opted by drugs of abuse.[7]

-

Animal Model: Male C57BL6/J mice (6-9 weeks old).

-

Drug Administration:

-

This compound (20 µg/mL) was administered orally, together with nicotine, for 7 days.

-

A control group received nicotine alone.

-

-

Electrophysiology:

-

Following the 7-day administration period, mice were injected with cocaine to induce LTP.

-

In vivo electrophysiological recordings were performed in the hippocampal dentate gyrus to measure the amplitude of LTP.

-

-

Key Findings: The combination of SKF-83566 and nicotine significantly blocked the enhancement of LTP that was observed with nicotine and cocaine treatment alone (120% of baseline with SKF-83566 vs. 143% without).[7]

Animal Model of Relapse: Cue-Induced Reinstatement of Nicotine Seeking

Studies using the D1 antagonist SCH 23390 provide a robust and validated protocol for assessing the role of D1 receptor blockade in preventing relapse to nicotine-seeking behavior.[9][10] This protocol can be directly adapted for SKF-83566.

-

Subjects: Male Sprague-Dawley rats.

-

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light above the active lever, and an infusion pump for intravenous drug delivery.

-

Phase 1: Nicotine Self-Administration Training (Acquisition):

-

Rats are trained to press an "active" lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion).

-

Each infusion is paired with a conditioned stimulus (cue), such as the illumination of a cue light for a set duration (e.g., 20 seconds).

-

Presses on an "inactive" lever are recorded but have no programmed consequences.

-

Training sessions are typically 1 hour daily for several weeks (e.g., 30 days) under a fixed-ratio schedule of reinforcement (e.g., FR5, requiring 5 active lever presses per infusion).

-

-

Phase 2: Extinction:

-

Following stable self-administration, extinction sessions begin.

-

Active lever presses no longer result in nicotine infusion or presentation of the cue.

-

Sessions continue daily until responding on the active lever decreases to a predefined criterion (e.g., <20% of the average of the last 3 acquisition days).

-

-

Phase 3: Reinstatement Test:

-

Rats are pre-treated with the test compound (e.g., SKF-83566 or vehicle) via a specified route (e.g., subcutaneous injection) at a set time before the session (e.g., 30 minutes).

-

Rats are placed back in the operant chambers.

-

Pressing the active lever now results in the presentation of the conditioned cue (the light) but no nicotine infusion.

-

The primary measure is the number of active lever presses, which reflects the reinstatement of nicotine-seeking behavior triggered by the drug-associated cue.

-

-

Key Findings with SCH 23390: The D1 antagonist SCH 23390 significantly attenuated the magnitude of cue-elicited reinstatement of nicotine-seeking, indicating that D1 receptor activation is critical for the motivational effects of nicotine-associated cues.[9][10]

Conclusions and Future Directions

This compound possesses a unique pharmacological profile as a potent D1 receptor antagonist and a competitive DAT inhibitor. While direct evidence of its efficacy in reducing nicotine craving is currently unavailable, its mechanism of action strongly suggests it could modulate the neurobiological underpinnings of nicotine addiction. The established role of D1 receptors in mediating the reinforcing effects of nicotine and cue-induced drug seeking, as demonstrated by studies with other D1 antagonists, provides a solid rationale for investigating SKF-83566 in this context.

Future research should prioritize the evaluation of SKF-83566 in validated animal models of nicotine relapse, such as the cue-induced reinstatement paradigm detailed herein. Such studies will be critical in determining whether the dual D1 antagonism and DAT inhibition offered by SKF-83566 translates into a reduction in nicotine-seeking behavior and whether this compound represents a viable candidate for the development of novel smoking cessation therapies.

References

- 1. SKF 83566 hydrobromide | D1 and D5 Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Dopamine Receptor | 108179-91-5 | Invivochem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of dopamine antagonists on drug cue-induced reinstatement of nicotine-seeking behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of dopamine antagonists on drug cue-induced reinstatement of nicotine-seeking behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the 5-HT2 Receptor Affinity of SKF-83566 Hydrobromide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the pharmacological profile of SKF-83566 hydrobromide, with a specific focus on its binding affinity for the 5-HT2 family of serotonin (B10506) receptors. SKF-83566 is primarily characterized as a potent and selective D₁-like dopamine (B1211576) receptor antagonist.[1][2] However, its interaction with other receptor systems, including serotonergic receptors, is critical for a comprehensive understanding of its biological activity. This document consolidates quantitative binding data, outlines detailed experimental methodologies for receptor affinity determination, and visualizes key experimental and signaling pathways.

Data Presentation: Quantitative Binding Affinity

This compound demonstrates a notable affinity for the vascular 5-HT₂ receptor, where it acts as a competitive antagonist.[3][4][5][6] While its primary affinity is for the D₁-like dopamine receptor, its interaction with the 5-HT₂ receptor is significant and warrants consideration in experimental design and data interpretation.[1][2] The compound also exhibits inhibitory effects on the dopamine transporter (DAT) and adenylyl cyclase 2 (AC2).[3][4][5][6][7]

The table below summarizes the known binding affinities (Kᵢ) and inhibitory concentrations (IC₅₀) for this compound at its key molecular targets.

| Target Receptor/Transporter | Ligand Action | Binding Affinity (Kᵢ) | Inhibitory Concentration (IC₅₀) | Receptor/Tissue Source | Reference |

| D₁-like Dopamine Receptor | Antagonist | ~0.56 nM | - | Not Specified | [1][2] |

| Vascular 5-HT₂ Receptor | Antagonist | 11 nM | - | Vascular Tissue | [1][2][3][4][5][6] |

| Dopamine Transporter (DAT) | Inhibitor | - | 5.7 µM ([³H]DA uptake) | LLc-PK cells expressing rat DAT | [3][4][5][6][7] |

| Dopamine Transporter (DAT) | Inhibitor | - | 0.51 µM ([³H]CFT binding) | Not Specified | [7] |

Note: The term "vascular 5-HT₂ receptor" typically refers to the 5-HT₂A subtype, which is prominently expressed in vascular tissues.

Experimental Protocols: Receptor Binding Affinity Determination

The determination of a compound's binding affinity (Kᵢ) is typically achieved through competitive radioligand binding assays. This method measures the ability of an unlabeled test compound (the "competitor," e.g., SKF-83566) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor. The following is a detailed, representative protocol for determining the Kᵢ value at 5-HT₂ receptors.

Protocol: Competitive Radioligand Binding Assay for 5-HT₂A Receptors

This protocol is a synthesized representation of standard methodologies described in pharmacological literature.[8][9][10][11]

1. Membrane Preparation:

-

Source: Use cell lines (e.g., HEK293, CHO) stably or transiently transfected with the human 5-HT₂A receptor, or tissue homogenates from regions with high receptor density, such as the rat frontal cortex.[8][9][11]

-

Homogenization: Homogenize the cells or tissue in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, 5 mM MgCl₂, pH 7.4) containing protease inhibitors to prevent protein degradation.[10]

-

Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris. Pellet the membranes from the resulting supernatant by high-speed centrifugation (e.g., 20,000-40,000 x g for 20-30 minutes at 4°C).[10]

-

Washing: Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation step to remove endogenous substances.

-

Final Preparation: Resuspend the final pellet in the assay buffer. Determine the total protein concentration using a standard method, such as the bicinchoninic acid (BCA) assay. Store membrane aliquots at -80°C.[10]

2. Assay Procedure (96-Well Plate Format):

-

Radioligand Selection: A specific 5-HT₂A receptor antagonist radioligand, such as [³H]ketanserin, is commonly used.[8][9][12] The concentration is fixed, typically at or below its dissociation constant (Kᴅ), to ensure that binding is sensitive to competition.[10]

-

Assay Components: To each well, add the following:

-

Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Test Compound (SKF-83566): Add serial dilutions of SKF-83566 to achieve a range of final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Radioligand: Add [³H]ketanserin at a fixed final concentration (e.g., 0.5 - 2.0 nM).[8][9]

-

Membrane Preparation: Add the receptor membrane preparation (typically 50-150 µg of protein per well).[8][10]

-

-

Control Wells:

-

Total Binding: Contains buffer instead of the test compound. Represents the maximum radioligand binding.

-

Non-specific Binding (NSB): Contains a high concentration of a known, non-radioactive 5-HT₂A ligand (e.g., 10 µM clozapine (B1669256) or unlabeled ketanserin) to saturate all specific binding sites.[9] This measures the amount of radioligand that binds to non-receptor components.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient duration (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[8]

3. Separation and Detection:

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat (e.g., GF/B or GF/C type) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[8]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail, or directly measure the radioactivity on the filter plate using a microplate scintillation counter.[8]

4. Data Analysis:

-

Specific Binding: Calculate specific binding for each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

-

IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the test compound's concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of SKF-83566 that inhibits 50% of the specific radioligand binding).

-

Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)) Where:

-

[L] is the concentration of the radioligand used.

-

Kᴅ is the dissociation constant of the radioligand for the receptor.

-

Mandatory Visualizations

Signaling Pathway of 5-HT2 Receptors

5-HT₂ receptors, including the 5-HT₂A, 5-HT₂B, and 5-HT₂C subtypes, are G protein-coupled receptors (GPCRs) that primarily couple to the Gαq/11 signaling pathway.[13][14] Activation of this pathway leads to the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Caption: Canonical Gαq signaling pathway for 5-HT2 receptors.

Experimental Workflow for Competitive Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay, from the initial preparation of materials to the final calculation of the binding affinity constant, Kᵢ.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. rndsystems.com [rndsystems.com]

- 2. SKF 83566 hydrobromide | CAS:108179-91-5 | Selectively inhibits AC2; also a potent, selective D1-like antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Development of homogeneous high-affinity agonist binding assays for 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 5-HT2C receptor - Wikipedia [en.wikipedia.org]

Unveiling the Selective Inhibition of Adenylyl Cyclase 2 by SKF-83566: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the selective inhibition of adenylyl cyclase 2 (AC2) by the small molecule SKF-83566. This document details the quantitative data, experimental protocols, and signaling pathways associated with this important pharmacological tool, offering a comprehensive resource for researchers in pharmacology and drug discovery.

Introduction to Adenylyl Cyclase 2 and SKF-83566

Adenylyl cyclases (ACs) are a family of enzymes crucial for converting adenosine (B11128) triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1] The ten known isoforms of AC in mammals are regulated by a variety of signaling molecules, allowing for precise control of cAMP levels in different cellular contexts.[1][2] Adenylyl cyclase 2 (AC2) is a member of the Group II adenylyl cyclases, which are insensitive to calcium/calmodulin but are stimulated by G-protein αs (Gαs) and βγ subunits.[2]

SKF-83566 is a well-established dopamine (B1211576) D1-like receptor antagonist.[3][4] However, a landmark study by Conley et al. (2013) identified SKF-83566 as a selective inhibitor of adenylyl cyclase 2, independent of its action on dopamine receptors.[5] This discovery has positioned SKF-83566 as a valuable chemical probe for elucidating the physiological and pathophysiological roles of AC2.

Quantitative Analysis of SKF-83566 Inhibition

The inhibitory activity and selectivity of SKF-83566 against various adenylyl cyclase isoforms were systematically evaluated. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of SKF-83566 against Adenylyl Cyclase Isoforms

| Adenylyl Cyclase Isoform | IC50 (µM) | Source |

| AC2 | ~5-10 | [5] (Estimated from graphical data) |

| AC1 | >100 | [5] (Inactive at tested concentrations) |

| AC5 | >100 | [5] (Inactive at tested concentrations) |

Note: The precise IC50 values are derived from the primary literature and should be consulted for exact figures.

Table 2: Pharmacological Profile of SKF-83566

| Target | Activity | Ki / IC50 | Source |

| Dopamine D1-like Receptors | Antagonist | ~0.56 nM (Ki) | [3] |

| 5-HT2 Receptor | Antagonist | 11 nM (Ki) | [3] |

| Dopamine Transporter (DAT) | Inhibitor | 5.7 µM (IC50) | [5][6] |

Signaling Pathways

The canonical signaling pathway involving adenylyl cyclase 2 is initiated by the activation of a G-protein coupled receptor (GPCR). This leads to the dissociation of the Gαs subunit, which in turn activates AC2 to produce cAMP. AC2 can also be synergistically activated by Gβγ subunits. The produced cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). SKF-83566 acts directly on AC2 to inhibit this cAMP production.

Figure 1. Signaling pathway of Adenylyl Cyclase 2 and its inhibition by SKF-83566.

Experimental Protocols

The identification and characterization of SKF-83566 as a selective AC2 inhibitor involved a multi-step experimental workflow, beginning with a high-throughput screen and followed by validation and selectivity profiling.

Figure 2. Experimental workflow for the identification and validation of SKF-83566.

High-Throughput Screening for AC2 Inhibitors in HEK293 Cells

This protocol describes a cell-based assay for screening compound libraries for inhibitors of AC2.

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are transiently transfected with a mammalian expression vector encoding human adenylyl cyclase 2.

-

-

Compound Treatment and Cell Stimulation:

-

Transfected HEK293 cells are seeded in 384-well plates.

-

Cells are pre-incubated with compounds from a chemical library (e.g., NIH Clinical Collections) or SKF-83566 at various concentrations.

-

AC2 is stimulated using phorbol (B1677699) 12-myristate 13-acetate (PMA), a protein kinase C (PKC) activator known to potentiate AC2 activity.

-

-

cAMP Measurement:

-

Intracellular cAMP levels are quantified using a homogenous time-resolved fluorescence (HTRF) cAMP assay kit, following the manufacturer's instructions.

-

Fluorescence is measured on a plate reader, and the data is used to determine the percent inhibition of cAMP production by each compound.

-

In Vitro Adenylyl Cyclase Activity Assay using Sf9 Cell Membranes

This protocol is used for validating direct inhibition of AC isoforms.

-

Expression of AC Isoforms in Sf9 Cells:

-

Spodoptera frugiperda (Sf9) insect cells are infected with baculoviruses encoding individual human adenylyl cyclase isoforms (AC1, AC2, AC5, etc.).

-

Cells are harvested 48-72 hours post-infection.

-

-

Membrane Preparation:

-

Infected Sf9 cells are lysed by sonication in a hypotonic buffer.

-

Cell membranes are isolated by ultracentrifugation and resuspended in an appropriate buffer. Protein concentration is determined using a BCA protein assay.

-

-

Adenylyl Cyclase Activity Assay:

-

Sf9 membranes expressing a specific AC isoform are incubated with the test compound (SKF-83566) at various concentrations.

-

The adenylyl cyclase reaction is initiated by adding a reaction mixture containing [α-³²P]ATP, MgCl₂, and a direct activator of the specific AC isoform (e.g., forskolin (B1673556) for AC1 and AC5, or Gαs for all isoforms).

-

The reaction is allowed to proceed for a set time at 30°C and is then terminated.

-

-

Quantification of [³²P]cAMP:

-

The produced [³²P]cAMP is separated from unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina (B75360) columns.

-

The amount of [³²P]cAMP is quantified by scintillation counting.

-

IC50 values are calculated from concentration-response curves.

-

Mechanism of Selective Inhibition

The precise molecular mechanism by which SKF-83566 selectively inhibits AC2 is still under investigation. However, the in vitro validation using purified membranes confirms that the inhibition is a direct effect on the adenylyl cyclase enzyme or a closely associated regulatory protein, rather than an indirect effect through other cellular signaling pathways. The lack of activity against the closely related isoforms AC1 and AC5 suggests that SKF-83566 likely interacts with a region of AC2 that is not conserved across all adenylyl cyclase isoforms.

Conclusion

SKF-83566 has been identified as a valuable pharmacological tool for the study of adenylyl cyclase 2. Its selectivity over other AC isoforms provides a unique opportunity to dissect the specific roles of AC2 in various physiological and pathological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to utilize SKF-83566 in their investigations and for those interested in the broader field of adenylyl cyclase pharmacology and drug discovery. Further research into the precise binding site and mechanism of action of SKF-83566 on AC2 will undoubtedly provide deeper insights into the regulation of this important signaling enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. "Development of a High-Throughput Screening Paradigm for the Discovery " by Jason M. Conley, Cameron S. Brand et al. [digitalcommons.chapman.edu]

- 6. Identification of FDA-Approved Small Molecules Capable of Disrupting the Calmodulin-Adenylyl Cyclase 8 Interaction through Direct Binding to Calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Blood-Brain Barrier Permeability of SKF-83566 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SKF-83566 hydrobromide is a potent and selective D1-like dopamine (B1211576) receptor antagonist that is widely described as capable of crossing the blood-brain barrier (BBB).[1][2] This property is crucial for its activity within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available information regarding the BBB permeability of SKF-83566, its associated signaling pathways, and the experimental methodologies used to assess such permeability. While direct, quantitative in vivo BBB permeability data for SKF-83566 is not extensively reported in publicly available literature, this guide synthesizes the existing preclinical data and outlines the standard experimental protocols relevant to its study. In addition to its primary action as a D1-like dopamine receptor antagonist, SKF-83566 has also been shown to be a competitive inhibitor of the dopamine transporter (DAT).[3][4][5]

Quantitative Data Summary

Although frequently cited as blood-brain barrier permeable, specific quantitative metrics such as brain-to-plasma concentration ratios (Kp or Kp,uu) or in vivo brain uptake clearance values for this compound are not readily found in the reviewed scientific literature. However, extensive in vitro characterization has defined its potency at its primary targets. One study has estimated that high in vivo doses of 0.15-0.25 mg/kg could result in average tissue concentrations approaching 1 μM, assuming equal distribution throughout the body, including the brain.[3][4]

The table below summarizes the key in vitro activity data for SKF-83566.

| Parameter | Value | Target/System | Reference |

| K | ~0.56 nM | D | [2] |

| K | 2 µM | D | [2] |

| K | 11 nM | 5-HT | [1] |

| IC | 5.7 µM | Dopamine Transporter (DAT) - [³H]DA uptake | [3][4][5] |

| IC | 0.51 µM | Dopamine Transporter (DAT) - [³H]CFT binding | [3][4][5] |

| IC | 0.77 µM | Dopamine Transporter (DAT) - [³H]CFT binding in cell membranes | [1] |

| EC | 1.3 µM | Enhancement of single-pulse evoked extracellular dopamine | [3] |

Signaling Pathways

SKF-83566 exerts its effects on the central nervous system primarily through the modulation of two key proteins: the D1-like dopamine receptor and the dopamine transporter (DAT).

D1-like Dopamine Receptor Signaling Pathway

As an antagonist, SKF-83566 blocks the downstream signaling cascades initiated by the binding of dopamine to D1-like receptors (D1 and D5). These receptors are coupled to Gs/olf proteins, and their activation typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[6][7][8] PKA then phosphorylates various downstream targets, including DARPP-32, which in turn inhibits protein phosphatase-1 (PP-1), leading to a state of enhanced neuronal excitability.[6][9] By blocking this pathway, SKF-83566 can reduce the downstream effects of D1 receptor activation. D1 receptors can also signal through other pathways, including Gq-protein coupling to phospholipase C (PLC) and Gβγ-subunit-mediated activation of Src family kinases.[6][10]

Dopamine Transporter (DAT) Signaling and Regulation

SKF-83566 also acts as a competitive inhibitor of the dopamine transporter (DAT).[3][4] DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating the dopamine signal.[11][12] By inhibiting DAT, SKF-83566 can increase the concentration and duration of dopamine in the synapse. The regulation of DAT itself is a complex process involving several signaling pathways, including those mediated by protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).[11][13]

Experimental Protocols for BBB Permeability Assessment

The following sections describe standard methodologies that can be employed to quantitatively assess the BBB permeability of compounds like SKF-83566.

In Vivo Methods

In vivo techniques provide the most physiologically relevant data on BBB penetration.

This method determines the extent of a drug's distribution into the brain tissue relative to its concentration in the blood plasma at a steady state.

Protocol:

-

Administer this compound to a cohort of laboratory animals (e.g., rats, mice) via a route that ensures stable plasma concentrations (e.g., continuous intravenous infusion).

-

After a predetermined time sufficient to reach a steady state, collect blood and brain samples.

-

Separate plasma from the blood samples.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract SKF-83566 from both plasma and brain homogenate samples.

-

Quantify the concentration of SKF-83566 in both sample types using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the Kp value as the ratio of the concentration in the brain to the concentration in plasma.

This technique measures the rate of drug transport across the BBB, providing a direct measure of the permeability-surface area (PS) product.

Protocol:

-

Anesthetize the animal and surgically expose the common carotid artery.

-

Cannulate the artery and begin perfusing the brain with a buffered physiological solution containing a known concentration of SKF-83566 and a vascular space marker (e.g., radiolabeled sucrose (B13894) or dextran).

-

Continue the perfusion for a short, defined period (e.g., 30-60 seconds).

-

Terminate the perfusion and collect the brain tissue.

-

Homogenize the brain tissue and measure the amount of SKF-83566 and the vascular marker that has entered the brain.

-

Calculate the brain uptake clearance (CLin) or the PS product based on the amount of drug in the brain, the perfusion time, and the concentration of the drug in the perfusate, after correcting for the amount of drug remaining in the cerebral vasculature.

In Vitro Methods

In vitro models using cell monolayers can be used for higher-throughput screening of BBB permeability.

While originally a model for the intestinal epithelium, the Caco-2 cell line is sometimes used as a preliminary screen for BBB permeability due to the formation of tight junctions.

Protocol:

-

Seed Caco-2 cells on a semi-permeable filter support in a transwell plate.

-

Culture the cells for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Verify the integrity of the monolayer by measuring the trans-endothelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).

-

Add SKF-83566 to the apical (donor) chamber.

-

At various time points, collect samples from the basolateral (receiver) chamber.

-

Quantify the concentration of SKF-83566 in the receiver chamber samples using an appropriate analytical method.

-

Calculate the apparent permeability coefficient (Papp).

Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene (which encodes the P-glycoprotein efflux transporter) are a common in vitro model to assess if a compound is a substrate for this key BBB efflux pump.

Protocol:

-

Culture MDCK-MDR1 cells on semi-permeable filter supports for 3-5 days to form a confluent monolayer.

-

Confirm monolayer integrity as described for the Caco-2 assay.

-

Perform bidirectional permeability studies by adding SKF-83566 to either the apical or basolateral chamber.

-

Sample from the opposing chamber over time and quantify the drug concentration.

-

Calculate the Papp values in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

-

Calculate the efflux ratio (Papp B-to-A / Papp A-to-B). An efflux ratio significantly greater than 1 suggests the compound is a substrate for P-glycoprotein.

Conclusion

This compound is a valuable research tool for investigating the role of the D1-like dopamine receptor and the dopamine transporter in the central nervous system. Its ability to cross the blood-brain barrier is a key feature enabling its in vivo pharmacological effects. While qualitative statements about its BBB permeability are common, a clear gap exists in the publicly available, quantitative data defining the extent and rate of its brain penetration. The experimental protocols outlined in this guide provide a framework for generating such data, which would be invaluable for a more complete understanding of its pharmacokinetic and pharmacodynamic profile. Future research focused on quantifying the BBB permeability of SKF-83566 will be critical for refining its use in preclinical models and for the development of novel CNS-active compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rndsystems.com [rndsystems.com]

- 3. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of dopamine transporter regulation in normal and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 13. The dopamine transporter: An unrecognized nexus for dysfunctional peripheral immunity and signaling in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Oral Activity and Bioavailability of SKF-83566 Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-83566 hydrobromide is a synthetic benzazepine derivative recognized for its potent and selective antagonist activity at D1-like dopamine (B1211576) receptors. It is also characterized by its ability to act as a competitive inhibitor of the dopamine transporter (DAT) and as a weaker antagonist at vascular 5-HT2 receptors. Notably, this compound is orally active and capable of penetrating the blood-brain barrier, making it a valuable tool in neuroscience research, particularly in studies related to neuropsychiatric and neurodegenerative disorders. This technical guide provides a comprehensive overview of the oral activity and available bioavailability data for this compound, including its pharmacological profile, mechanisms of action, and relevant experimental protocols. While detailed pharmacokinetic parameters following oral administration are not extensively documented in publicly available literature, this guide synthesizes the existing quantitative data to inform preclinical research and drug development efforts.

Pharmacological Profile

This compound exhibits a multi-target pharmacological profile, with its primary activities centered on the dopaminergic system. The compound's key quantitative pharmacological parameters are summarized in the tables below.

Table 1: Receptor Binding Affinity and Antagonist Activity

| Target | Parameter | Value | Species | Reference |

| D1-like Dopamine Receptor | Ki | ~0.56 nM | - | [1][2][3] |

| D2 Dopamine Receptor | KB | 2 µM | - | [1][2][3] |

| 5-HT2 Receptor (vascular) | Ki | 11 nM | - | [4][5][6] |

Table 2: Dopamine Transporter (DAT) Inhibition

| Parameter | Value | Assay System | Reference |

| IC50 ([3H]DA uptake) | 5.7 µM (competitive inhibitor) | LLc-PK cells expressing rat DAT | [4][7] |

| IC50 ([3H]CFT binding) | 0.51 µM | LLc-PK cells expressing rat DAT | [4][7] |

| IC50 ([3H]CFT binding) | 0.77 µM | LLc-PK-rDAT cell membrane preparations | [4][5] |

Table 3: In Vitro Functional Activity

| Activity | Parameter | Value | System | Reference |

| Increase in evoked extracellular dopamine | EC50 | 1.3 µM | Rat striatal slices | [4][5] |

| Maximum increase in evoked extracellular dopamine | - | ~65% at 5 µM | Rat striatal slices | [4][7] |

Oral Activity and Bioavailability

This compound is consistently reported to be orally active and permeable across the blood-brain barrier[4][5][8]. This indicates that the compound is absorbed from the gastrointestinal tract and distributed to the central nervous system to exert its pharmacological effects.

An in vivo study has demonstrated the oral activity of this compound in mice. In this study, the compound was administered in the drinking water at a concentration of 20 µg/mL for 7 days[8]. This long-term oral administration was shown to effectively block the nicotine (B1678760) and cocaine-induced facilitation of long-term potentiation (LTP) in the hippocampus, confirming its central activity following oral intake[8].

Despite the evidence of its oral activity, specific pharmacokinetic parameters such as maximal plasma concentration (Cmax), time to reach maximal plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2) following oral administration are not well-documented in the available scientific literature. The absence of this data presents a limitation in fully characterizing the oral bioavailability and pharmacokinetic profile of this compound.

Mechanism of Action and Signaling Pathways

The pharmacological effects of this compound are primarily mediated through its interaction with D1-like dopamine receptors and the dopamine transporter.

D1-like Dopamine Receptor Antagonism

As an antagonist of D1-like dopamine receptors (which include D1 and D5 subtypes), SKF-83566 blocks the downstream signaling cascades typically initiated by the binding of dopamine. D1 receptors are Gs-protein coupled receptors, and their activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates protein kinase A (PKA) and subsequent downstream signaling events. By blocking this initial step, SKF-83566 inhibits these signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of an amorphous sodium furosemide salt improves solubility and dissolution rate and leads to a faster Tmax after oral dosing to rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 4. SKF-83566, a D1-dopamine receptor antagonist, inhibits the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. SKF-83566, a D1 dopamine receptor antagonist, inhibits the dopamine transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

The Dopamine Receptor D1 Antagonist SKF-83566: A Technical Guide to its Role in Glioblastoma Stemness and Invasion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors, characterized by its diffuse infiltration into the surrounding brain parenchyma and the presence of a subpopulation of glioma stem cells (GSCs) that contribute to therapeutic resistance and tumor recurrence. Recent research has unveiled a novel therapeutic avenue targeting the dopamine (B1211576) receptor D1 (DRD1) signaling pathway, which has been implicated in promoting GBM stemness and invasion. This technical guide provides an in-depth overview of the role of the DRD1 antagonist, SKF-83566 hydrobromide, in mitigating these malignant phenotypes. We will delve into the quantitative data from key experiments, provide detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Core Findings: SKF-83566 Attenuates Glioblastoma Malignancy

SKF-83566, a selective inhibitor of DRD1 and DRD5, has been identified as a promising candidate for glioblastoma therapy.[1][2] Its ability to cross the blood-brain barrier further enhances its therapeutic potential.[3] In vitro and in vivo studies have demonstrated that SKF-83566 effectively inhibits glioblastoma cell proliferation, GSC sphere formation, and invasion.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of SKF-83566 on glioblastoma cells.

Table 1: In Vitro Efficacy of SKF-83566 on Glioblastoma Cell Viability

| Cell Line | Type | IC50 (µM) |

| U251 | Glioblastoma | ~25 |

| LN18 | Glioblastoma | ~30 |

| LN229 | Glioblastoma | ~35 |

| A172 | Glioblastoma | ~40 |

| P3 | Glioma Stem Cell | ~20 |

| BG5 | Glioma Stem Cell | ~22 |

| BG7 | Glioma Stem Cell | ~28 |

| NHA | Normal Human Astrocytes | >100 |

Data compiled from studies demonstrating the dose-dependent inhibitory effect of SKF-83566 on various glioblastoma cell lines and GSCs, with significantly lower toxicity towards normal human astrocytes.[3]

Table 2: Effect of SKF-83566 on Glioblastoma Stem Cell Properties and Invasion

| Assay | Cell Line | SKF-83566 Concentration (µM) | Result |

| Sphere Formation | P3, BG5, BG7 | 10, 20 | Dose-dependent decrease in sphere formation |

| Invasion (Brain Organoid Co-culture) | P3, BG5, BG7 | 100 | Significant reduction in invasion ratio |

| 3D Spheroid Invasion | BG5, BG7 | 100 | Inhibition of outward cell invasion |

Summary of in vitro experiments showcasing the ability of SKF-83566 to suppress key characteristics of glioblastoma stemness and invasion.[3]

Table 3: In Vivo Efficacy of SKF-83566 in an Orthotopic Xenograft Model

| Treatment Group | Dosage | Outcome |

| Vehicle Control | - | Progressive tumor growth |

| SKF-83566 | 20 mg/kg | Significant inhibition of tumor growth |

In vivo data demonstrating the therapeutic potential of SKF-83566 in a preclinical glioblastoma mouse model.[1][2]

Signaling Pathway and Mechanism of Action

Research has elucidated a key signaling pathway through which SKF-83566 exerts its anti-tumor effects in glioblastoma. The proposed mechanism involves the inhibition of DRD1, which subsequently prevents the nuclear entry of the proto-oncogene c-Myc. This, in turn, leads to the downregulation of Ubiquitin-like with PHD and RING Finger domains 1 (UHRF1), a critical protein involved in DNA methylation and cell cycle progression.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on SKF-83566 and glioblastoma.

Cell Viability Assay (CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) of SKF-83566 on various glioblastoma cell lines and normal human astrocytes.

Materials:

-

Glioblastoma cell lines (U251, LN18, LN229, A172)

-

Glioma stem cells (P3, BG5, BG7)

-

Normal Human Astrocytes (NHA)

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

96-well plates

-

Luminometer

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of SKF-83566 (e.g., 0-100 µM) for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the percentage of cell viability against the log concentration of SKF-83566.

GSC Sphere Formation Assay

Objective: To assess the effect of SKF-83566 on the self-renewal capacity of glioma stem cells.

Materials:

-

Glioma stem cells (P3, BG5, BG7)

-

Stem cell culture medium

-

This compound

-

96-well ultra-low attachment plates

Procedure:

-

Dissociate GSC spheres into single cells.

-

Plate the cells at a low density (e.g., 100 cells/well) in 96-well ultra-low attachment plates.

-